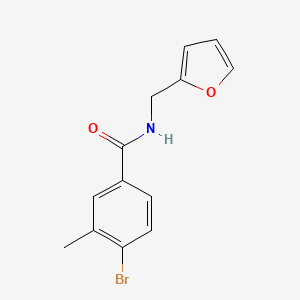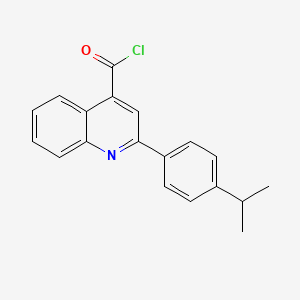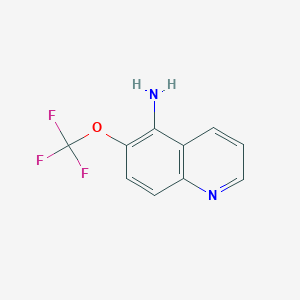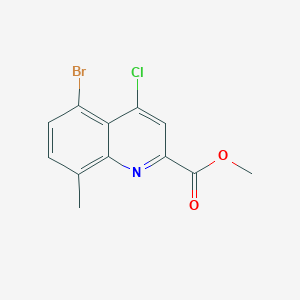
5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Overview
Description
“5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one” is a tetrahydropyridine that is 1,2,3,4-tetrahydropyridine substituted by methyl, oxo, acetyl and methyl groups at position 2, 4, 5, and 6, respectively .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential as therapeutic agents . The size of the 3,3-dialkyl substituent is important for controlling the functional response; small groups (dimethyl) afford potent PR antagonists, whereas larger groups (spirocyclohexyl) are PR agonists .Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO2 . The InChI code is 1S/C12H13NO2/c1-7(14)8-4-5-10-9(6-8)12(2,3)11(15)13-10/h4-6H,1-3H3,(H,13,15) .Chemical Reactions Analysis
The size of the 3,3-dialkyl substituent in the compound is important for controlling the functional response . This suggests that the compound can undergo chemical reactions that depend on the size of the substituent.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 203.24 g/mol . The compound is a tetrahydropyridine, a methyl ketone, a member of methylpyridines and a member of 4-pyridones .Scientific Research Applications
Eco-Friendly Synthesis
5-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been utilized in eco-friendly synthetic processes. A notable example is its involvement in the efficient synthesis of pharmaceutically relevant compounds. The synthesis process is characterized by mild reaction conditions, excellent yields, high atom-economy, and eco-friendliness. This approach also features the easy isolation of products and reusability of reaction media, making it an attractive option for sustainable chemistry (Brahmachari & Banerjee, 2014).
Chemosensor Development
This compound has been employed in the synthesis of novel chemosensors. Specifically, it has been used to create dual chemosensors for detecting Fe3+ and Cu2+ ions. These chemosensors are valuable for their selectivity and sensitivity, useful in various analytical applications (Şenkuytu et al., 2019).
Novel Research Tools in Biochemistry
In the field of biochemistry, derivatives of this compound have been utilized to design novel research tools. These include immobilized forms and carrier-linked versions of indole-3-acetic acid, a crucial hormone in plants. Such derivatives aid in studying plant hormones and their effects more efficiently (Ilić et al., 2005).
Synthesis of Pyrrole-Oxindole Progesterone Receptor Modulators
This compound has also been used in the synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators are significant in researching female healthcare issues, such as contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Marine Alkaloid Synthesis
In the synthesis of marine alkaloids, this compound has been instrumental. An example includes the total synthesis of marine alkaloid flustramine C, showcasing the versatility of this compound in complex organic syntheses (Kawasaki et al., 1996).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Future Directions
Indole derivatives have been extensively explored as potential therapeutic agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one” and other indole derivatives have a promising future in drug discovery and development.
Biochemical Analysis
Biochemical Properties
5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter metabolic pathways, impacting the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical activities . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the availability of cofactors, affecting the overall efficacy and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation. The interaction with binding proteins can also affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization to these compartments can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus can enable this compound to modulate gene expression by interacting with transcription factors and other nuclear proteins.
properties
IUPAC Name |
5-acetyl-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7(14)8-4-5-10-9(6-8)12(2,3)11(15)13-10/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIGFUVEHMBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)









